molecular formula C5H8N4O B13945413 2,5-Diamino-6-methylpyrimidin-4(1h)-one CAS No. 4214-86-2

2,5-Diamino-6-methylpyrimidin-4(1h)-one

Cat. No.: B13945413
CAS No.: 4214-86-2
M. Wt: 140.14 g/mol
InChI Key: LPVDSAMLQSSLPJ-UHFFFAOYSA-N
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Description

2,5-Diamino-6-methylpyrimidin-4(1h)-one is a heterocyclic organic compound with a pyrimidine ring structure It is characterized by the presence of two amino groups at positions 2 and 5, a methyl group at position 6, and a keto group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Diamino-6-methylpyrimidin-4(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of guanidine with acetoacetate derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Diamino-6-methylpyrimidin-4(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2,5-Diamino-6-methylpyrimidin-4(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diamino-6-methylpyrimidin-4(1h)-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diamino-6-methylpyrimidine: Lacks the keto group at position 4.

    2,5-Diamino-4,6-dimethylpyrimidine: Has an additional methyl group at position 4.

    2,5-Diaminopyrimidine: Lacks the methyl group at position 6.

Uniqueness

2,5-Diamino-6-methylpyrimidin-4(1h)-one is unique due to the presence of both amino and keto groups, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2,5-diamino-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O/c1-2-3(6)4(10)9-5(7)8-2/h6H2,1H3,(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVDSAMLQSSLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50292716
Record name 2,5-diamino-6-methylpyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4214-86-2
Record name NSC85066
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85066
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-diamino-6-methylpyrimidin-4(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50292716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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